molecular formula C20H16BrFN2O4S B492837 N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide CAS No. 690962-43-7

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide

Numéro de catalogue B492837
Numéro CAS: 690962-43-7
Poids moléculaire: 479.3g/mol
Clé InChI: XNDYHXIAIIESRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathway of cytokines, which are essential for regulating immune responses in the body. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

Mécanisme D'action

BMS-986165 specifically targets the TYK2 enzyme, which plays a critical role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting the activity of TYK2, BMS-986165 blocks the downstream signaling of these cytokines, leading to reduced inflammation and improved disease outcomes in autoimmune diseases.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to effectively reduce inflammation and improve disease outcomes in several autoimmune diseases. Additionally, BMS-986165 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BMS-986165 is its specificity for the TYK2 enzyme, which reduces the likelihood of off-target effects. Additionally, BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
One limitation of BMS-986165 is that it may not be effective in all autoimmune diseases, as the role of TYK2 varies depending on the specific disease. Additionally, the long-term safety and efficacy of BMS-986165 in humans is still unknown, as it is currently being evaluated in clinical trials.

Orientations Futures

There are several potential future directions for the development of BMS-986165. One potential direction is the exploration of its use in combination with other therapies for the treatment of autoimmune diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of BMS-986165 in humans. Finally, the role of TYK2 in other diseases, such as cancer, is still being investigated, and BMS-986165 may have potential applications in these areas as well.

Méthodes De Synthèse

The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 4-nitrobenzene-1-sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then coupled with 3-methoxyaniline using a palladium-catalyzed Suzuki coupling reaction to produce the final product.

Applications De Recherche Scientifique

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, BMS-986165 has been shown to effectively block the activity of TYK2, resulting in reduced inflammation and improved disease outcomes.

Propriétés

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O4S/c1-28-16-3-2-4-17(12-16)29(26,27)24-15-8-5-13(6-9-15)20(25)23-19-10-7-14(21)11-18(19)22/h2-12,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDYHXIAIIESRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.